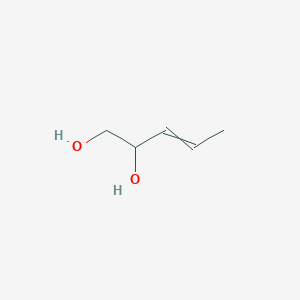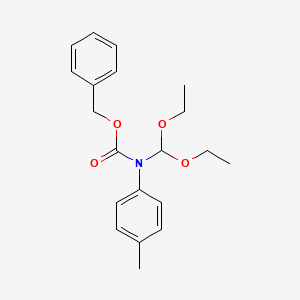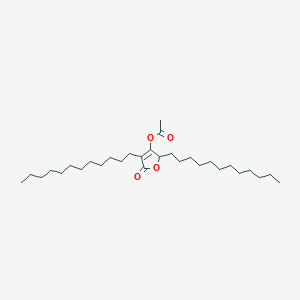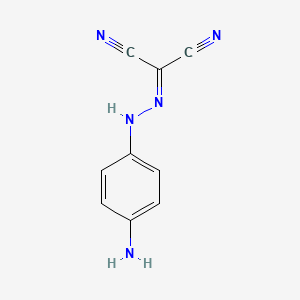
But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine is a compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These compounds contain exactly two carboxylic acid groups.
Métodos De Preparación
The synthesis of But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine involves several steps. One common method includes the reaction of but-2-enedioic acid with 3-methyl-1-pyridin-2-ylpiperazine under specific conditions. The reaction typically requires anhydrous solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
Fumaric acid: Another dicarboxylic acid with similar chemical properties.
Maleic acid: A geometric isomer of fumaric acid with different reactivity.
Citraconic acid: An isomeric dicarboxylic acid with distinct chemical behavior
The uniqueness of this compound lies in its specific structure and the presence of the 3-methyl-1-pyridin-2-ylpiperazine moiety, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
63286-12-4 |
|---|---|
Fórmula molecular |
C18H23N3O8 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C10H15N3.2C4H4O4/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10;2*5-3(6)1-2-4(7)8/h2-5,9,11H,6-8H2,1H3;2*1-2H,(H,5,6)(H,7,8) |
Clave InChI |
SZUVWOUFDWENNK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)

![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)





![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)

